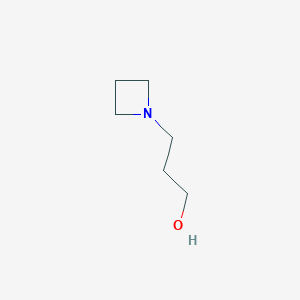![molecular formula C21H27N7O B2607357 4-(6-(4-benzylpiperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine CAS No. 897758-48-4](/img/structure/B2607357.png)
4-(6-(4-benzylpiperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(6-(4-benzylpiperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine” is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have shown significant biological activities, including anti-tubercular activity .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves the design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .科学的研究の応用
Antioxidant and Enzyme Inhibition
A study conducted by Özil, Parlak, and Baltaş (2018) described the synthesis of benzimidazole derivatives containing morpholine and piperazine skeletons, which were evaluated for their in vitro antioxidant activities and as glucosidase inhibitors. These compounds were synthesized using a rapid 'one-pot' nitro reductive cyclization reaction, and their antioxidant activities were assessed using various assays. The results indicated that all compounds exhibited significant scavenging activity, and some demonstrated an inhibitory potential much better than the standard acarbose, highlighting their potential as antioxidants and enzyme inhibitors (Özil, Parlak, & Baltaş, 2018).
Anticancer and Anti-inflammatory Applications
Rahmouni et al. (2016) explored the synthesis of novel pyrazolopyrimidines derivatives, which showed potential as anticancer and anti-5-lipoxygenase agents. These compounds were synthesized via condensation and evaluated for their cytotoxic activities against various cancer cell lines. The study suggested that these derivatives could serve as leads for further development in cancer therapy and inflammation-related disorders (Rahmouni et al., 2016).
Neurodegenerative and Neuropsychiatric Disease Treatment
Li et al. (2016) discovered a diverse set of 3-aminopyrazolo[3,4-d]pyrimidinones as potent inhibitors of phosphodiesterase 1 (PDE1), with potential applications in treating cognitive deficits associated with schizophrenia and Alzheimer's disease, among other central nervous system disorders. This work highlights the therapeutic potential of these compounds in neurodegenerative and neuropsychiatric diseases (Li et al., 2016).
Antimicrobial Activity
Genin et al. (2000) synthesized a series of nitrogen-carbon-linked (azolylphenyl)oxazolidinone antibacterial agents, expanding the spectrum of activity of this class to include Gram-negative organisms. This study provides insights into the structural modifications that can enhance the antibacterial activity of these compounds, particularly against Gram-negative bacteria (Genin et al., 2000).
作用機序
Target of Action
Similar compounds have been found to interact with proteins such as oxidoreductase .
Mode of Action
It is known that similar compounds can exhibit significant antibacterial and antifungal activity .
Biochemical Pathways
Similar compounds have been found to exhibit significant inhibitory activity, suggesting that they may interfere with key enzymatic processes .
Result of Action
Similar compounds have been found to exhibit significant antibacterial and antifungal activity .
生化学分析
Biochemical Properties
4-(6-(4-benzylpiperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including mitogen-activated protein kinase 14 (MAPK14), which is involved in the MAP kinase signal transduction pathway . This interaction is essential for regulating cellular responses to different stimuli, such as stress and cytokines. The compound’s binding to MAPK14 can modulate the enzyme’s activity, influencing downstream signaling pathways and cellular functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of serotonin receptors, particularly the 5-HT3 receptor, which plays a role in psychiatric disorders such as anxiety and depression . By interacting with these receptors, the compound can alter serotonin levels in the brain, affecting mood and behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular functions. For example, the compound’s interaction with MAPK14 can inhibit the enzyme’s activity, affecting the phosphorylation of downstream targets and altering cellular responses to stress . Additionally, its binding to serotonin receptors can modulate neurotransmitter release and signal transduction in the brain .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. The compound’s stability and degradation over time can influence its long-term effects on cellular function. In vitro studies have shown that the compound can maintain its activity for extended periods, allowing for sustained modulation of cellular processes . Its stability may vary depending on the experimental conditions, such as temperature and pH.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Studies have shown that low doses of the compound can produce significant therapeutic effects, such as reducing anxiety-like behaviors in mice . Higher doses may lead to toxic or adverse effects, including alterations in normal cellular functions and potential toxicity . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound’s interaction with MAPK14 can influence the metabolism of glucose and lipids, affecting energy production and storage . Additionally, its modulation of serotonin receptors can impact neurotransmitter metabolism in the brain .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various compartments, such as the cytoplasm and nucleus, where it exerts its effects on cellular functions .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, its interaction with MAPK14 can lead to its accumulation in the cytoplasm, where it modulates enzyme activity and cellular responses to stress . Additionally, its binding to serotonin receptors can influence its localization to synaptic vesicles in neurons .
特性
IUPAC Name |
4-[6-(4-benzylpiperazin-1-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N7O/c1-25-19-18(15-22-25)20(27-11-13-29-14-12-27)24-21(23-19)28-9-7-26(8-10-28)16-17-5-3-2-4-6-17/h2-6,15H,7-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVJIYAVFLJQMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC(=N2)N3CCN(CC3)CC4=CC=CC=C4)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
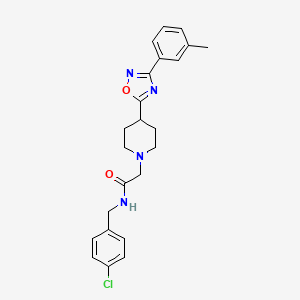
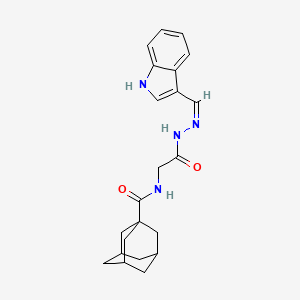
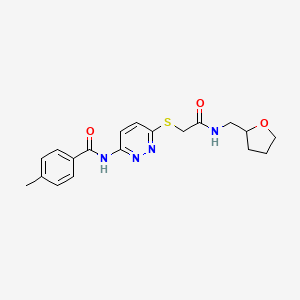
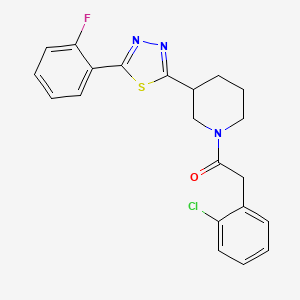
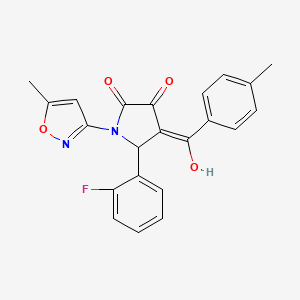

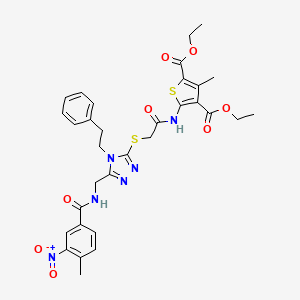

![3-(2,3-Dihydro-1-benzofuran-5-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2607288.png)
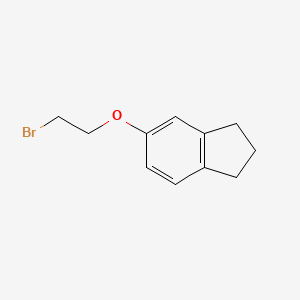
![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2607291.png)


